5-Methylpyridine-3-boronic acid hydrochloride
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Overview
Description
5-Methylpyridine-3-boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly significant in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Mechanism of Action
Target of Action
5-Methylpyridine-3-boronic acid hydrochloride is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as this compound) transfers an organic group to the palladium catalyst . This is a key step in the Suzuki-Miyaura cross-coupling reaction, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a crucial pathway in organic synthesis . This reaction allows for the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, including many that are of interest in pharmaceutical research .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of a suitable palladium catalyst, and the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridine-3-boronic acid hydrochloride typically involves the reaction of 5-methylpyridine with boronic acid under specific conditions. One common method is the palladium-catalyzed borylation of 5-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent such as toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process typically involves crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridine-3-boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-Methylpyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methylpyridine-3-boronic acid hydrochloride is unique due to its specific structure, which allows for selective reactions in Suzuki-Miyaura coupling. Its methyl group at the 5-position of the pyridine ring provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
(5-methylpyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4,9-10H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJSTQFYVPRHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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